An In-depth Technical Guide to 2-Methyl-5-phenyl-1,3-thiazol-4-ol: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 2-Methyl-5-phenyl-1,3-thiazol-4-ol: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-5-phenyl-1,3-thiazol-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. Thiazole derivatives are a cornerstone in drug discovery, known for their diverse pharmacological activities.[1][2][3][4][5] This document offers a detailed exploration of the chemical structure, physical properties, a plausible synthetic route, and predicted spectral data for 2-Methyl-5-phenyl-1,3-thiazol-4-ol, based on established chemical principles and data from analogous compounds. Furthermore, it delves into the potential biological activities and therapeutic applications of this class of compounds, providing valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][4][5] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile building block for the design of novel therapeutic agents. Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][3][4][5] The compound 2-Methyl-5-phenyl-1,3-thiazol-4-ol, featuring a methyl group at the 2-position, a phenyl group at the 5-position, and a hydroxyl group at the 4-position, represents a key structure with potential for further functionalization and exploration of its pharmacological profile.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-Methyl-5-phenyl-1,3-thiazol-4-ol is characterized by the core 1,3-thiazole ring with specific substitutions that influence its stereochemistry, reactivity, and biological interactions.
Diagram 1: Chemical Structure of 2-Methyl-5-phenyl-1,3-thiazol-4-ol
A 2D representation of the 2-Methyl-5-phenyl-1,3-thiazol-4-ol molecule.
Table 1: Predicted Physicochemical Properties of 2-Methyl-5-phenyl-1,3-thiazol-4-ol
| Property | Predicted Value | Rationale/Source |
| Molecular Formula | C₁₀H₉NOS | Calculated |
| Molecular Weight | 191.25 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Inferred from similar thiazole derivatives. |
| Melting Point | 180-190 °C | Estimated based on related phenyl-thiazole structures. |
| Boiling Point | > 300 °C (decomposes) | Estimated based on related heterocyclic compounds. |
| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water. | Inferred from the polarity of the functional groups. |
| pKa | ~7-8 (for the hydroxyl group) | Estimated based on the electronic effects of the thiazole ring. |
Note: These properties are predicted based on the analysis of structurally similar compounds and have not been experimentally verified for this specific molecule.
Synthesis Protocol: A Plausible Hantzsch Thiazole Synthesis Approach
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives.[6][7] This approach involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-Methyl-5-phenyl-1,3-thiazol-4-ol, a plausible route would involve the reaction of 2-bromo-1-phenylethan-1-one with thioacetamide.
Diagram 2: Proposed Synthesis Workflow for 2-Methyl-5-phenyl-1,3-thiazol-4-ol
A schematic of the proposed Hantzsch synthesis for the target compound.
Step-by-Step Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.1 equivalents) in a suitable solvent such as ethanol.
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Addition of Reactants: To this solution, add a mild base like sodium bicarbonate (1.2 equivalents). Subsequently, add 2-bromo-1-phenylethan-1-one (1.0 equivalent) portion-wise while stirring. The addition of an α-haloketone to a thioamide is the cornerstone of the Hantzsch synthesis. The base is crucial to deprotonate the thioamide, forming a nucleophilic species that attacks the electrophilic carbonyl carbon of the α-haloketone.
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Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction time can vary but is typically in the range of 4-8 hours.
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Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.
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Isolation and Purification: Collect the precipitate by filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain the pure 2-Methyl-5-phenyl-1,3-thiazol-4-ol.
Spectroscopic Characterization (Predicted)
Due to the lack of published experimental data for 2-Methyl-5-phenyl-1,3-thiazol-4-ol, the following spectroscopic data are predicted based on the analysis of structurally related compounds and established principles of NMR and IR spectroscopy.
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | s (broad) | 1H | -OH |
| ~7.4-7.6 | m | 5H | Phenyl-H |
| ~2.5 | s | 3H | -CH₃ |
Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent and concentration. The phenyl protons will likely appear as a complex multiplet. The methyl protons are expected to be a sharp singlet.
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C-2 (Thiazole) |
| ~155 | C-4 (Thiazole) |
| ~135 | C-5 (Thiazole) |
| ~128-130 | Phenyl carbons |
| ~19 | -CH₃ |
Note: The carbon atoms of the thiazole ring are expected to appear in the downfield region due to the influence of the heteroatoms.
Table 4: Predicted FT-IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~1600 | C=N stretch (Thiazole ring) |
| ~1550 | C=C stretch (Thiazole & Phenyl rings) |
| ~1250 | C-O stretch |
Note: The broadness of the O-H stretch is indicative of hydrogen bonding.
Potential Biological Activities and Therapeutic Applications
While specific biological data for 2-Methyl-5-phenyl-1,3-thiazol-4-ol is not available, the broader class of phenyl-thiazole derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.
Diagram 3: Potential Therapeutic Areas for Phenyl-Thiazole Derivatives
An overview of the diverse biological activities associated with the phenyl-thiazole scaffold.
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Antimicrobial Activity: Many thiazole derivatives have demonstrated potent activity against a range of bacteria and fungi.[3][5] The sulfur and nitrogen atoms in the thiazole ring are thought to play a crucial role in the interaction with microbial enzymes and proteins.
-
Anti-inflammatory Activity: Phenyl-thiazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[8] The substitution pattern on both the phenyl and thiazole rings can be modulated to enhance potency and selectivity.
-
Anticancer Activity: The thiazole scaffold is present in several clinically used anticancer drugs. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[9]
-
Anticonvulsant Activity: Certain thiazole derivatives have shown promise as anticonvulsant agents, potentially by modulating the activity of ion channels or neurotransmitter systems in the central nervous system.
The specific substitution pattern of 2-Methyl-5-phenyl-1,3-thiazol-4-ol, particularly the presence of the hydroxyl group at the 4-position, offers a handle for further chemical modification. This allows for the generation of a library of related compounds for structure-activity relationship (SAR) studies, which are essential for optimizing the desired biological activity and drug-like properties.
Conclusion and Future Directions
2-Methyl-5-phenyl-1,3-thiazol-4-ol is a heterocyclic compound with significant potential for drug discovery and development. While experimental data for this specific molecule is currently limited, this guide provides a robust framework for its synthesis, characterization, and the exploration of its biological activities based on the well-established chemistry and pharmacology of the thiazole class of compounds.
Future research should focus on the following areas:
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Experimental Verification: The synthesis and full experimental characterization of 2-Methyl-5-phenyl-1,3-thiazol-4-ol are crucial to validate the predicted properties and provide a solid foundation for further studies.
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Biological Screening: A comprehensive biological evaluation of the compound against a panel of relevant targets (e.g., microbial strains, cancer cell lines, inflammatory enzymes) is necessary to identify its primary pharmacological profile.
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Analogue Synthesis and SAR Studies: The synthesis of a focused library of analogues with modifications at the methyl, phenyl, and hydroxyl positions will be instrumental in elucidating the structure-activity relationships and identifying lead compounds with improved potency and selectivity.
By systematically addressing these research avenues, the full therapeutic potential of 2-Methyl-5-phenyl-1,3-thiazol-4-ol and its derivatives can be unlocked, potentially leading to the development of novel and effective therapeutic agents.
References
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- The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI. (2022, November 17).
- An overview of the synthesis, therapeutic potential and patents of thiazole derivatives - ScienceScholar. (2022, August 18).
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).
- Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC.
- Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed.
- Synthesis and Biological Evaluation of Thiazole Derivatives - IntechOpen. (2020, June 29).
- Hantzsch Thiazole Synthesis - SynArchive.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023, October 27).
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